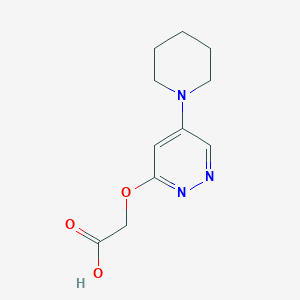
1-(6-Ethoxypyridazin-4-yl)piperidin-4-amine
Overview
Description
Synthesis Analysis
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Chemical Reactions Analysis
Piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state, is a key component of this compound. Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
Scientific Research Applications
Dopamine D2 Receptor Ligands
Research on dopamine D2 receptor (D2R) ligands, including piperidine derivatives, emphasizes their therapeutic potential in treating neuropsychiatric disorders like schizophrenia, Parkinson's disease, depression, and anxiety. The structure-activity relationship studies indicate that certain piperidine moieties are crucial for high D2R affinity, suggesting potential applications for "1-(6-Ethoxypyridazin-4-yl)piperidin-4-amine" in this domain (Jůza et al., 2022).
Piperazine Derivatives in Therapeutics
Piperazine, a structurally related compound to piperidine, demonstrates versatility in drug design, contributing to antipsychotic, anti-inflammatory, and anticancer therapies among others. This versatility highlights the potential for "this compound" in various therapeutic areas, given its structural similarity and potential for modification (Rathi et al., 2016).
Anti-mycobacterial Activity
Studies on piperazine analogues reveal significant anti-mycobacterial properties, especially against Mycobacterium tuberculosis. Given the structural relation, exploring "this compound" for similar applications could be promising, especially in developing new anti-TB agents (Girase et al., 2020).
Synthesis of N-heterocycles
The utilization of tert-butanesulfinamide in synthesizing structurally diverse N-heterocycles, including piperidines, underlines the significance of such compounds in producing natural products and therapeutically relevant molecules. This underscores the potential synthetic utility of "this compound" in generating novel biologically active compounds (Philip et al., 2020).
Chemokine CCR3 Receptor Antagonists
The review on small molecule antagonists for chemokine CCR3 receptors, mentioning piperidine derivatives, indicates the potential for compounds like "this compound" in treating allergic diseases through modulation of eosinophil activity and allergic inflammation (Willems & IJzerman, 2009).
Future Directions
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Therefore, “1-(6-Ethoxypyridazin-4-yl)piperidin-4-amine”, being a piperidine derivative, could potentially have a wide range of applications in the future.
Mechanism of Action
Target of Action
Piperidine derivatives are known to interact with a variety of targets in the body. They are present in more than twenty classes of pharmaceuticals . .
Mode of Action
The mode of action of piperidine derivatives can vary widely depending on their specific chemical structure. Some piperidine derivatives have been found to inhibit certain enzymes, while others may act as agonists or antagonists at various receptor sites
Biochemical Pathways
Piperidine derivatives can affect a variety of biochemical pathways due to their diverse modes of action. They have been found to have anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant effects
properties
IUPAC Name |
1-(6-ethoxypyridazin-4-yl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-2-16-11-7-10(8-13-14-11)15-5-3-9(12)4-6-15/h7-9H,2-6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVNQJHRXBEAAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=CC(=C1)N2CCC(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Benzyl-5-(4-methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1473101.png)
![2-Benzyl-5-(pyridin-2-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1473102.png)




![2-Benzyl-5-(6-chloropyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1473109.png)
![2-Benzyl-5-(pyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1473110.png)
![Tert-butyl (2-(thiazolo[5,4-b]pyridin-2-ylamino)ethyl)carbamate](/img/structure/B1473112.png)
![tert-butyl 5-(2,2,2-trifluoroethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1473114.png)
![1-(Thiazolo[5,4-b]pyridin-2-yl)piperidine-2-carboxylic acid](/img/structure/B1473117.png)
![(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-yl)methanamine](/img/structure/B1473119.png)

